4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
Description
4-({1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring an azetidine ring linked to a pyridine moiety via an ether bond. The azetidine ring is substituted with a 2-bromo-5-fluorophenylmethyl group, introducing both halogen (Br, F) and aromatic characteristics.
Properties
IUPAC Name |
4-[1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-15-2-1-12(17)7-11(15)8-19-9-14(10-19)20-13-3-5-18-6-4-13/h1-7,14H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQALBYHKUJGAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)Br)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target the p38α mitogen-activated protein (map) kinase. This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes.
Mode of Action
For instance, the hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme.
Comparison with Similar Compounds
Structural Analogues with Azetidine-Pyridine Scaffolds
(a) Spirocyclic Azetidine Derivatives
Compounds like 9-(5-nitro-2-furoyl)-4-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-aza-spiro[5.5]undecane (MIC: 1.6 µg/mL against Mtb H37Rv) share the azetidine-pyridine framework but incorporate additional functional groups (e.g., nitro-furoyl). The nitro group enhances electron-withdrawing effects, improving antimicrobial activity compared to halogenated derivatives like the target compound .
(b) Azetidine-Phenoxy-Pyridine Derivatives
The patent compound 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl)phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (EP 4374877 A2) features a difluorophenyl-azetidine-pyridine core. The trifluoromethyl and methoxyethyl groups enhance metabolic stability and solubility compared to the bromo-fluoro substitution in the target compound .
Halogen-Substituted Analogues
(a) Chloro-Substituted Derivatives
Compound Q13 (Table 1, ) has a chloro-substituted pyridine with a nitro group, yielding a melting point of 259–261°C and antimicrobial activity against S. aureus (MIC: 25 µg/mL). The chloro group, less electronegative than bromo, reduces steric hindrance but may decrease binding affinity in halogen-bonding interactions compared to the target compound’s bromo-fluoro motif .
(b) Bromo-Substituted Derivatives
The compound 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione () shares a bromophenyl group but lacks the azetidine-pyridine scaffold. Its synthesis via Claisen–Schmidt condensation highlights the versatility of bromo-substituted intermediates, though its bioactivity profile remains distinct due to the absence of the azetidine ring .
Physicochemical and Spectroscopic Comparisons
Spectroscopic Features:
- IR Spectroscopy : The target compound’s azetidine N-H stretching (~3385 cm⁻¹) and pyridine C=N (2198 cm⁻¹) would align with analogues like Q13, but bromo (C-Br, ~600 cm⁻¹) and fluoro (C-F, ~1200 cm⁻¹) peaks would distinguish it .
- ¹H NMR : The 2-bromo-5-fluorophenyl group would show aromatic protons at δ 7.19–7.78 ppm, similar to Q13’s substituted phenyl signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
